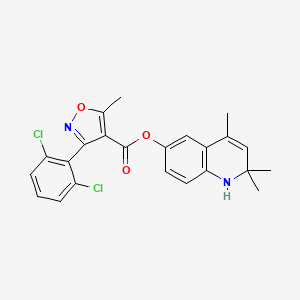![molecular formula C15H17BrN4O3 B10956930 (1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10956930.png)
(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (1Z)-2-(4-Brom-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(4-Methoxyphenyl)carbonyl]oxy}ethanimidamid ist ein synthetisches organisches Molekül, das sich durch seine einzigartige Struktur auszeichnet, die einen Pyrazolring umfasst, der mit Brom und Methylgruppen substituiert ist, und eine Ethanimidamid-Einheit, die mit einer Methoxyphenylcarbonylgruppe verbunden ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1Z)-2-(4-Brom-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(4-Methoxyphenyl)carbonyl]oxy}ethanimidamid umfasst typischerweise mehrere Schritte:
Bildung des Pyrazolrings: Der erste Schritt beinhaltet die Synthese des 4-Brom-3,5-dimethyl-1H-pyrazols. Dies kann durch die Cyclisierung geeigneter Vorläufer wie 4-Brom-3,5-dimethyl-1H-pyrazol-1-carbonsäure mit Hydrazin unter sauren Bedingungen erreicht werden.
Kupplungsreaktion: Das Pyrazolderivat wird dann mit einem Ethanimidamid-Vorläufer gekoppelt. Dieser Schritt erfordert häufig die Verwendung von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und DMAP (4-Dimethylaminopyridin), um die Bildung der Amidbindung zu erleichtern.
Einführung der Methoxyphenylgruppe: Der letzte Schritt beinhaltet die Einführung der 4-Methoxyphenylcarbonylgruppe. Dies kann durch Veresterungs- oder Amidierungsreaktionen unter Verwendung geeigneter Reagenzien und Katalysatoren erfolgen.
Industrielle Produktionsmethoden
Industrielle Produktion dieser Verbindung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine substituent.
Formation of the Ethanimidamide Moiety: This can be achieved by reacting an appropriate amine with an acyl chloride or anhydride to form the imidamide.
Coupling of the Pyrazole and Ethanimidamide: The final step involves coupling the brominated pyrazole with the ethanimidamide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom on the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ethanimidamide moiety.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the ethanimidamide moiety.
Hydrolysis: 4-methoxybenzoic acid and the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Can be used to study biological pathways involving pyrazole derivatives.
Enzyme Inhibition: Potential inhibitor of enzymes that interact with pyrazole-containing compounds.
Medicine
Drug Development: Potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Material Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of (1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring can enhance binding affinity to these targets, while the ethanimidamide moiety can interact with active sites or binding pockets. The methoxybenzoyl group can further modulate the compound’s activity by influencing its solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-BROMO-3,5-DIMETHOXYBENZOYL CHLORIDE: Similar in structure but lacks the pyrazole and ethanimidamide moieties.
3-BROMO-4,5-DIMETHOXYBENZOYL CHLORIDE: Another similar compound with different substitution patterns on the benzoyl group.
Uniqueness
Structural Complexity: The presence of both the pyrazole ring and the ethanimidamide moiety makes it more complex than its analogs.
Functional Diversity: The combination of different functional groups allows for a wider range of chemical reactions and applications.
This detailed article provides a comprehensive overview of (1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C15H17BrN4O3 |
|---|---|
Molekulargewicht |
381.22 g/mol |
IUPAC-Name |
[(Z)-[1-amino-2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethylidene]amino] 4-methoxybenzoate |
InChI |
InChI=1S/C15H17BrN4O3/c1-9-14(16)10(2)20(18-9)8-13(17)19-23-15(21)11-4-6-12(22-3)7-5-11/h4-7H,8H2,1-3H3,(H2,17,19) |
InChI-Schlüssel |
VCUPXCVRYLBDFA-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C(=NN1C/C(=N/OC(=O)C2=CC=C(C=C2)OC)/N)C)Br |
Kanonische SMILES |
CC1=C(C(=NN1CC(=NOC(=O)C2=CC=C(C=C2)OC)N)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)[4-(2-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10956857.png)
![4-{[(1E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-en-1-yl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10956860.png)
![13-(difluoromethyl)-4-(1-ethylsulfonylpiperidin-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956867.png)
![methyl 4-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B10956873.png)
![13-(difluoromethyl)-4-[4-[(4-ethoxyphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956881.png)
![4-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956886.png)
![{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether](/img/structure/B10956894.png)

![N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10956900.png)
![(2E)-N-[2-(1H-indol-3-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10956901.png)
![1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10956902.png)
![Ethyl 3-cyano-6-(thiophen-2-yl)-2-[(5,5,5-trifluoro-2,4-dioxopentyl)sulfanyl]pyridine-4-carboxylate](/img/structure/B10956903.png)
![13-(difluoromethyl)-4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956905.png)
![11-methyl-4-(1-methylsulfonylpiperidin-3-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956906.png)
